molecular formula C13H11N3O3 B8794698 4'-Methoxy-4-nitroazobenzene CAS No. 29418-59-5

4'-Methoxy-4-nitroazobenzene

Cat. No. B8794698
CAS RN: 29418-59-5
M. Wt: 257.24 g/mol
InChI Key: CHGPHWNJICZVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198436B2

Procedure details

Aqueous KOH (0.3 M, 6 mL) was added to a solution of 14 (0.21 g, 1 mmol) in CH2Cl2 (50 mL). After stirring for 10 min, the precipitate was filtered, washed with cold H2O (10 mL), and dried. The resulting solid was suspended in CH2Cl2 (50 mL) and MeI (150 μL, 2 mmol) was added (see FIG. 25). The mixture was heated for 40 h under reflux and Ar. After cooling to ambient temperature, the mixture was washed with water (20 mL). The organic layer was dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography [SiO2: hexanes/CH2Cl2 (1:1)] resulting in 11 (0.10 g, 52%) as an orange solid. mp=151° C.; FABMS: m/z=258 [M+H]+; 1H-NMR (400 MHz, chloroform-d): δ=3.88 (3H, s), 6.99-7.01 (2H, m), 7.93-7.95 (4H, m), 8.30-8.33 (2H, m); 13C-NMR (100 MHz, CDCl3): δ=55.9, 114.7, 123.3, 124.9, 125.8, 147.2, 148.5, 156.2, 163.5.
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 μL
Type
reactant
Reaction Step Two
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([N:12]=[N:13][C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)=[CH:8][CH:7]=1)([O-:5])=[O:4].[CH3:21]I>C(Cl)Cl>[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([N:12]=[N:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.21 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=NC1=CC=C(C=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with cold H2O (10 mL)
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 40 h
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
the mixture was washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography [SiO2: hexanes/CH2Cl2 (1:1)]

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.